The classification of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine falls under the category of heterocyclic compounds, specifically within the pyrazolopyridine family. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves cyclization reactions of suitable precursors. A widely used method includes the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-chloropyridine under acidic conditions. This process is generally facilitated by strong acids such as hydrochloric acid, which promotes the cyclization necessary to form the pyrazolo[4,3-c]pyridine structure.
The reaction conditions can significantly affect yield and purity. Key parameters include:
In industrial settings, continuous flow reactors may be employed to optimize production efficiency and scalability, alongside advanced purification techniques like recrystallization and chromatography.
The molecular structure of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can be described as follows:
The canonical SMILES representation for this compound is CC1=C2C(=NN1)C=CN=C2Cl
, which provides a linear depiction of its structure.
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
Each type of reaction involves specific mechanisms:
Research indicates that 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine exhibits potential bioactivity, particularly in antimicrobial and anticancer applications. The mechanism of action is thought to involve interaction with biological targets such as enzymes or receptors that play critical roles in cell signaling pathways.
Studies suggest that modifications to the pyrazolo[4,3-c]pyridine structure can enhance its biological efficacy. For instance, substituting different groups at various positions may influence its binding affinity and selectivity towards specific biological targets .
The compound's stability under various conditions (e.g., temperature, light) and its reactivity with different functional groups are essential for practical applications in research and industry.
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has several notable applications:
Ongoing studies are exploring its potential in various fields, including pharmacology and materials science, highlighting its versatility as a chemical entity with significant research implications .
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 120422-93-7 / 1092062-74-2; Molecular Formula: C₇H₆ClN₃; MW: 167.6 g/mol) exhibits key physicochemical attributes essential for drug discovery. The chloro substituent at C-4 is electron-withdrawing, rendering this carbon electrophilic and susceptible to nucleophilic displacement (e.g., by amines or thiols). Conversely, the methyl group at C-3 provides a site for further functionalization via radical halogenation or C–H activation. Predicted pKa values (~10.86) indicate moderate basicity, suggesting partial protonation under physiological pH, which can influence solubility and membrane permeability [6]. Density functional theory (DFT) calculations reveal a polarized electron distribution, with significant positive charge at C-4 and negative charge localized on the pyridinic nitrogen (N-4), facilitating interactions with biological macromolecules.
Table 1: Key Molecular Properties of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine and Related Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted Properties |
---|---|---|---|---|
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 120422-93-7 / 1092062-74-2 | C₇H₆ClN₃ | 167.6 | bp: 344.8±37.0°C; pKa: 10.86±0.40 |
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine | - | C₁₁H₁₄ClN₃ | 223.7 | - |
4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine | - | C₁₀H₁₀ClN₃ | 207.66 | - |
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 1092062-74-2 | C₇H₆ClN₃ | 167.6 | - |
Early synthetic routes to pyrazolo[4,3-c]pyridines relied on inefficient stepwise cyclizations of pre-functionalized pyrazoles or pyridines. A significant breakthrough emerged in 2004 with the Chapman group’s work (published in Tetrahedron), describing a tandem ring-closure/rearrangement strategy using bis-acetylenic-N-benzoylhydrazones. Treatment of 1,4-bis(trimethylsilyl)-1,3-butadiyne with acetyl chloride/AlCl₃ yielded mono-chloroacetylene, which underwent condensation with benzoylhydrazine. Subsequent ammonolysis unexpectedly furnished the pyrazolo[4,3-c]pyridine core directly—a process involving an unforeseen 6-endo-dig cyclization rather than the anticipated 9-membered ring formation [1]. This one-step methodology represented a marked improvement in atom economy.
Contemporary synthesis focuses on regioselective halogenation and vectorial functionalization. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines (structural analogs) are now efficiently prepared via Huisgen-type cyclizations adapted by Silva Júnior et al., using dichloroethane (DCE) as a key co-solvent to enhance scalability. Subsequent N-protection (e.g., with mesyl, tetrahydropyranyl (THP), or trimethylsilylethoxymethyl (SEM) groups) enables selective functionalization at different ring positions. These advances underpin the reliable gram-scale production of derivatives like 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine for drug discovery [7] [8].
The core structure of 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a privileged scaffold in fragment-based drug discovery (FBDD). Its significance stems from:
Table 2: Vectorial Functionalization Strategies for 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Analogues
Growth Vector | Reaction Type | Key Reagents/Conditions | Applications |
---|---|---|---|
N-1 | Selective Alkylation/Mesylation | MsCl/Base; Alkyl Halides | Modulates H-bonding, solubility, logP |
C-3 | Ir-catalyzed Borylation/Suzuki Coupling | Ir(COD)OMe/BPin; Pd(dppf)Cl₂, Cs₂CO₃ (CuCl additive for N-2 SEM) | Introduces biaryl motifs, hydrophobic pockets |
C-5 | Buchwald-Hartwig Amination | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF | Incorporates basic amines for salt bridges |
C-7 | Directed Metalation/Negishi Coupling | TMPMgCl·LiCl (-40°C); Electrophiles or ZnCl₂/Pd cat | Adds diverse electrophiles (e.g., aldehydes, aryl) |
The strategic incorporation of the chloro group at C-4 and methyl at C-3 creates a versatile template. The C-4 chlorine acts as a leaving group for nucleophilic aromatic substitution (SNAr)—a common strategy to install anilines or alkoxides crucial for target engagement. Meanwhile, the C-3 methyl group can be oxidized to carboxylic acids or hydroxymethyl groups, or halogenated (e.g., bromination) for cross-coupling, enabling further structural diversification toward optimized lead compounds in oncology and beyond [7] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7